molecular formula C18H16N2O3S B11516179 N-[4-(naphthalen-2-ylsulfamoyl)phenyl]acetamide

N-[4-(naphthalen-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B11516179
M. Wt: 340.4 g/mol
InChI Key: RUXYAGCMWDBTJI-UHFFFAOYSA-N
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Description

N-[4-(naphthalen-2-ylsulfamoyl)phenyl]acetamide is a chemical compound with the molecular formula C19H16N2O3S It is known for its unique structure, which includes a naphthalene ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(naphthalen-2-ylsulfamoyl)phenyl]acetamide typically involves the reaction of 4-aminophenylacetamide with naphthalene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-(naphthalen-2-ylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[4-(naphthalen-2-ylsulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[4-(naphthalen-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(naphthalen-2-ylsulfamoyl)phenyl]acetamide is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties. This structural feature enhances its ability to participate in π-π interactions and hydrogen bonding, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

N-[4-(naphthalen-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C18H16N2O3S/c1-13(21)19-16-8-10-18(11-9-16)24(22,23)20-17-7-6-14-4-2-3-5-15(14)12-17/h2-12,20H,1H3,(H,19,21)

InChI Key

RUXYAGCMWDBTJI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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